4-chloro-N-(furan-2-ylmethyl)-2-(methylsulfanyl)pyrimidine-5-carboxamide
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Overview
Description
4-chloro-N-(furan-2-ylmethyl)-2-(methylsulfanyl)pyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(furan-2-ylmethyl)-2-(methylsulfanyl)pyrimidine-5-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors such as β-diketones with guanidine derivatives.
Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride or phosphorus oxychloride.
Attachment of the Furan-2-ylmethyl Group: This step may involve nucleophilic substitution reactions using furan-2-ylmethyl halides.
Introduction of the Methylsulfanyl Group: This can be done through thiolation reactions using methylthiolating agents.
Formation of the Carboxamide Group: This step involves the reaction of the intermediate with appropriate amines or ammonia.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the carboxamide group, converting it to an amine.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Possible applications in the development of agrochemicals or materials science.
Mechanism of Action
The mechanism of action of 4-chloro-N-(furan-2-ylmethyl)-2-(methylsulfanyl)pyrimidine-5-carboxamide would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxamide: Lacks the furan-2-ylmethyl group.
N-(furan-2-ylmethyl)-2-(methylsulfanyl)pyrimidine-5-carboxamide: Lacks the chlorine atom.
4-chloro-N-(furan-2-ylmethyl)pyrimidine-5-carboxamide: Lacks the methylsulfanyl group.
Uniqueness
The presence of the furan-2-ylmethyl, chlorine, and methylsulfanyl groups in 4-chloro-N-(furan-2-ylmethyl)-2-(methylsulfanyl)pyrimidine-5-carboxamide may confer unique chemical and biological properties, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C11H10ClN3O2S |
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Molecular Weight |
283.73 g/mol |
IUPAC Name |
4-chloro-N-(furan-2-ylmethyl)-2-methylsulfanylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C11H10ClN3O2S/c1-18-11-14-6-8(9(12)15-11)10(16)13-5-7-3-2-4-17-7/h2-4,6H,5H2,1H3,(H,13,16) |
InChI Key |
PYLJCDKPKHGGMK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C(=N1)Cl)C(=O)NCC2=CC=CO2 |
Origin of Product |
United States |
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